![molecular formula C20H21N3O4S B2420836 N-(4-(1-metil-2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-sulfonamido)fenil)acetamida CAS No. 903270-31-5](/img/structure/B2420836.png)
N-(4-(1-metil-2-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolin-8-sulfonamido)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a complex organic compound featuring a multi-ring structure with various functional groups
Aplicaciones Científicas De Investigación
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide has shown promise in several fields:
Chemistry: Used as a building block for complex organic syntheses.
Biology: Investigated for its interactions with proteins and enzymes.
Industry: Used in the synthesis of novel materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide involves several steps, including the synthesis of the core pyrroloquinoline structure, subsequent modifications to introduce the sulfonamido group, and final acylation. Typically, these reactions are conducted under controlled temperatures and pressures to ensure the integrity of the multi-functional groups.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors, ensuring high yields and purity. Advanced techniques like microwave-assisted synthesis or catalytic methods might be employed to optimize reaction times and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the methyl and pyrroloquinoline sites.
Reduction: The carbonyl groups are potential sites for reduction reactions.
Substitution: The aromatic and sulfonamido groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution reagents might include halogens, sulfonyl chlorides, or amines under acidic or basic conditions.
Major Products Formed:
Oxidized derivatives.
Reduced derivatives.
Various substituted analogs depending on the reagents used.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, specifically:
Binding to enzyme active sites, altering their activity.
Interacting with cell receptors, modulating signaling pathways.
Disrupting or stabilizing cellular membranes.
Molecular targets include enzymes like proteases, kinases, and receptors such as GPCRs. The exact pathways depend on the biological context and the specific derivatives of the compound.
Unique Attributes:
The multi-ring structure imparts stability and specificity in biological systems.
The presence of both sulfonamido and acetamide groups provides multiple sites for chemical modification and interaction.
Comparación Con Compuestos Similares
N-(4-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-sulfonamido)phenyl)acetamide.
N-(4-(1-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2,1-ij]quinolin-8-sulfonamido)phenyl)acetamide.
N-(4-(2-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide.
Propiedades
IUPAC Name |
N-[4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-18-11-17(10-14-4-3-9-23(19(14)18)20(12)25)28(26,27)22-16-7-5-15(6-8-16)21-13(2)24/h5-8,10-12,22H,3-4,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPIRIZVBWKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
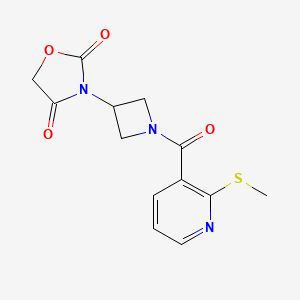
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)

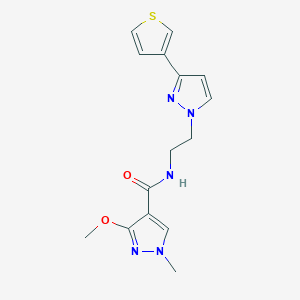
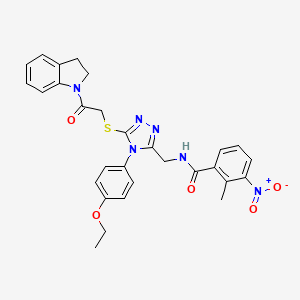

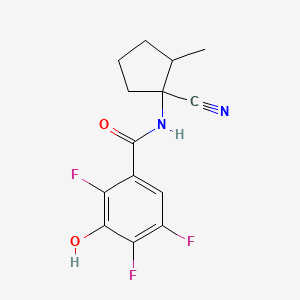

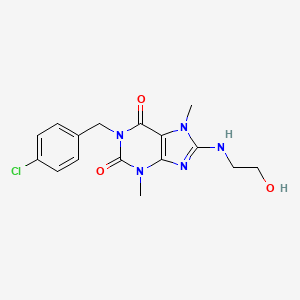


![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
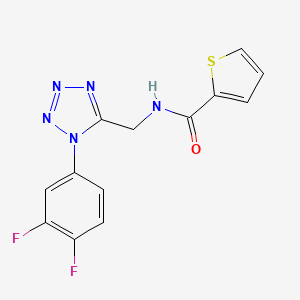
![2-Methyl-4-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420776.png)
